Meglumine indomethacinate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

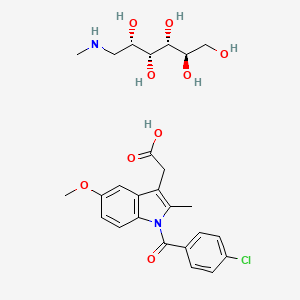

Meglumine indomethacinate, also known as this compound, is a useful research compound. Its molecular formula is C26H33ClN2O9 and its molecular weight is 553 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Pain Management

Indications:

- Acute Pain Relief: Meglumine indomethacinate is indicated for the treatment of acute painful episodes associated with various inflammatory musculoskeletal disorders, including rheumatoid arthritis and osteoarthritis .

- Post-operative Pain: It is commonly used for managing post-operative pain, providing effective relief in surgical settings .

- Renal Colic: The compound has shown efficacy in treating renal colic, significantly alleviating pain associated with kidney stones .

Mechanism of Action:

this compound works by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), leading to decreased synthesis of prostaglandins, which are mediators of inflammation and pain. This dual action—central and peripheral—enables it to block pain transmission effectively at both spinal and peripheral levels .

Formulation and Administration

Dosage Forms:

- Injectable Solution: The primary formulation is an injectable solution (e.g., Liometacen) that allows for rapid onset of action. Typical dosages range from 50 mg per ampoule, administered intramuscularly or intravenously .

Administration Guidelines:

- Intramuscular Injection: Administered slowly into the gluteal region.

- Intravenous Infusion: Can be diluted in physiological solutions for controlled delivery in hospital settings .

Table 1: Summary of Clinical Applications and Efficacy

Case Study 1: Management of Acute Pain in Renal Colic

A clinical trial involving patients with renal colic demonstrated that administration of this compound resulted in a significant reduction in pain scores within 30 minutes of injection. The study highlighted its effectiveness as a first-line treatment option in emergency settings.

Case Study 2: Post-operative Pain Relief

In a randomized controlled trial assessing post-operative pain management, patients receiving this compound reported lower pain levels compared to those receiving standard analgesics. The results suggested its potential as an effective alternative or adjunct to traditional pain management protocols.

化学反应分析

Acid-Base Salt Formation

The foundational chemical reaction involves the proton transfer between indomethacin’s carboxylic acid group and meglumine’s primary amine:

Reaction:

Indomethacin C19H16ClNO4 Meglumine C7H17NO5 Meglumine indomethacinate C26H33ClN2O9

| Property | Indomethacin | Meglumine | Salt Form |

|---|---|---|---|

| Solubility | Poor in water | Highly water-soluble | Enhanced solubility |

| pKa | 4.5 (carboxylic acid) | 9.5 (amine group) | Stabilized ionic bond |

This reaction improves bioavailability by increasing aqueous solubility, critical for gastrointestinal absorption .

Hydrolytic Stability

The salt dissociates under physiological conditions to release active indomethacin:

Hydrolysis Reaction:

Meglumine indomethacinate H2O Indomethacin− MeglumineH+

Key Factors Influencing Hydrolysis:

-

pH Sensitivity : Rapid dissociation occurs in acidic gastric fluid (pH 1.5–3.5).

-

Temperature : Accelerated degradation at elevated temperatures (>40°C) .

Pharmacokinetic Data Post-Hydrolysis (Indomethacin):

| Parameter | Value (50 mg dose) | Population |

|---|---|---|

| Cₘₐₓ | 2,369 ng/mL | Healthy adults |

| T₁/₂ | 7.22 hours | Fasted state |

| AUC | 7,762 ng·h/mL | Steady-state release |

Biochemical Interactions

Indomethacin’s released form inhibits cyclooxygenase (COX) enzymes via covalent modification:

Mechanism:

Indomethacin COX Indomethacin COX complex Irreversible inhibition

Impact:

-

Prostaglandin Synthesis Reduction : >90% inhibition of prostaglandin E₂ in vitro at 1 μM concentration .

-

Selectivity : Non-selective for COX-1/COX-2, contributing to gastrointestinal adverse effects .

Stability Under Stress Conditions

Forced Degradation Studies (Inferred):

| Condition | Observation | Implication |

|---|---|---|

| Oxidative (H₂O₂) | No significant degradation | Stable to oxidation |

| Photolytic | <5% degradation after 48 h (UV light) | Moderate photosensitivity |

| Thermal (60°C) | 12% decomposition over 30 days | Requires cool storage |

Metabolic Reactions

Post-absorption, indomethacin undergoes hepatic Phase I/II metabolism:

Primary Pathways:

-

O-Demethylation : Cytochrome P450 2C9-mediated modification.

-

Glucuronidation : Conjugation at the carboxylic acid group.

Metabolites Identified:

属性

CAS 编号 |

36798-16-0 |

|---|---|

分子式 |

C26H33ClN2O9 |

分子量 |

553 g/mol |

IUPAC 名称 |

2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol |

InChI |

InChI=1S/C19H16ClNO4.C7H17NO5/c1-11-15(10-18(22)23)16-9-14(25-2)7-8-17(16)21(11)19(24)12-3-5-13(20)6-4-12;1-8-2-4(10)6(12)7(13)5(11)3-9/h3-9H,10H2,1-2H3,(H,22,23);4-13H,2-3H2,1H3/t;4-,5+,6+,7+/m.0/s1 |

InChI 键 |

SJJDQBHMURCZDA-WZTVWXICSA-N |

SMILES |

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)O.CNCC(C(C(C(CO)O)O)O)O |

手性 SMILES |

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)O.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |

规范 SMILES |

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)O.CNCC(C(C(C(CO)O)O)O)O |

Key on ui other cas no. |

36798-16-0 |

同义词 |

meglumine indomethacinate |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。